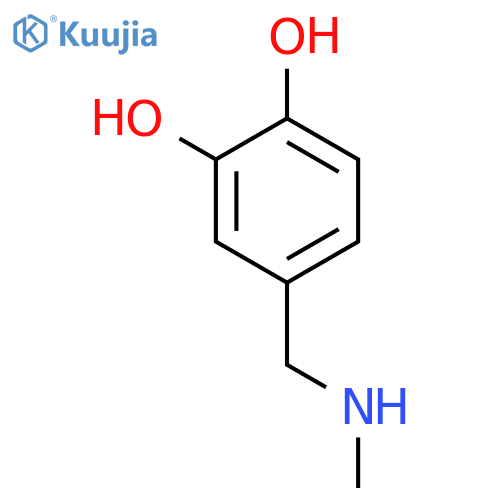

Cas no 125789-62-0 (4-(methylamino)methylbenzene-1,2-diol)

125789-62-0 structure

商品名:4-(methylamino)methylbenzene-1,2-diol

4-(methylamino)methylbenzene-1,2-diol 化学的及び物理的性質

名前と識別子

-

- 4-((Methylamino)methyl)benzene-1,2-diol

- 4-[(METHYLAMINO)METHYL]PYROCATECHOL

- 4-(methylamino)methylbenzene-1,2-diol

- 4-[(METHYLAMINO)METHYL]BENZENE-1,2-DIOL

- EN300-1848567

- SCHEMBL13781413

- 125789-62-0

- DB-305374

- AKOS000132947

- CS-0301494

- SB76172

-

- インチ: InChI=1S/C8H11NO2/c1-9-5-6-2-3-7(10)8(11)4-6/h2-4,9-11H,5H2,1H3

- InChIKey: WWISMTZVJLSIBL-UHFFFAOYSA-N

- ほほえんだ: CNCC1=CC(=C(C=C1)O)O

計算された属性

- せいみつぶんしりょう: 153.07903

- どういたいしつりょう: 153.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 119

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 52.5Ų

じっけんとくせい

- PSA: 52.49

4-(methylamino)methylbenzene-1,2-diol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1848567-10.0g |

4-[(methylamino)methyl]benzene-1,2-diol |

125789-62-0 | 10g |

$2638.0 | 2023-06-01 | ||

| Enamine | EN300-1848567-0.05g |

4-[(methylamino)methyl]benzene-1,2-diol |

125789-62-0 | 0.05g |

$95.0 | 2023-09-19 | ||

| Enamine | EN300-1848567-0.5g |

4-[(methylamino)methyl]benzene-1,2-diol |

125789-62-0 | 0.5g |

$109.0 | 2023-09-19 | ||

| Enamine | EN300-1848567-5g |

4-[(methylamino)methyl]benzene-1,2-diol |

125789-62-0 | 5g |

$359.0 | 2023-09-19 | ||

| Enamine | EN300-1848567-10g |

4-[(methylamino)methyl]benzene-1,2-diol |

125789-62-0 | 10g |

$571.0 | 2023-09-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372164-500mg |

4-((Methylamino)methyl)benzene-1,2-diol |

125789-62-0 | 95+% | 500mg |

¥14837.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372164-50mg |

4-((Methylamino)methyl)benzene-1,2-diol |

125789-62-0 | 95+% | 50mg |

¥12972.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372164-250mg |

4-((Methylamino)methyl)benzene-1,2-diol |

125789-62-0 | 95+% | 250mg |

¥12182.00 | 2024-08-09 | |

| Enamine | EN300-1848567-0.25g |

4-[(methylamino)methyl]benzene-1,2-diol |

125789-62-0 | 0.25g |

$105.0 | 2023-09-19 | ||

| Enamine | EN300-1848567-0.1g |

4-[(methylamino)methyl]benzene-1,2-diol |

125789-62-0 | 0.1g |

$100.0 | 2023-09-19 |

4-(methylamino)methylbenzene-1,2-diol 関連文献

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

4. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

125789-62-0 (4-(methylamino)methylbenzene-1,2-diol) 関連製品

- 78507-19-4(4-(Methylamino)methylphenol)

- 91239-98-4(3-(ethylamino)methylphenol)

- 60760-04-5(3-(dimethylamino)methylphenol)

- 123926-62-5(3-(Methylamino)methylphenol)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量